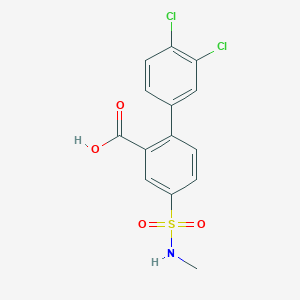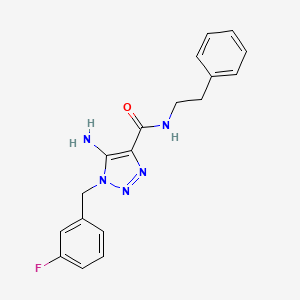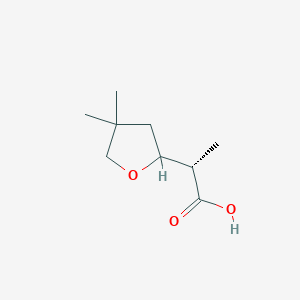
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid, also known as DMOPA, is a chemical compound that belongs to the family of amino acids. It is a chiral molecule that has two enantiomers, (S)-DMOPA and (R)-DMOPA.
作用机制
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a precursor to the neurotransmitter dopamine. It is converted to L-DOPA by the enzyme aromatic L-amino acid decarboxylase (AADC) and then to dopamine by the enzyme dopamine decarboxylase (DDC). Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, leading to improved motor function and decreased symptoms of Parkinson's disease. It has also been shown to improve mood and reduce symptoms of depression and anxiety disorders.
实验室实验的优点和局限性
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a useful tool for studying the role of dopamine in the brain. It can be used to increase dopamine levels in animal models and study the effects on behavior and physiology. However, this compound has a short half-life and is rapidly metabolized, which can make it difficult to maintain stable dopamine levels over time.
未来方向
There are several potential future directions for research on (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid. One area of interest is the use of this compound as a potential treatment for other neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more stable analogs of this compound that can maintain stable dopamine levels over a longer period of time. Finally, there is interest in studying the effects of this compound on other neurotransmitters and their potential therapeutic applications.
合成方法
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid can be synthesized using various methods. One of the most common methods is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. Another method is the reaction of an aldehyde with a ketone in the presence of a Lewis acid catalyst. This compound can also be synthesized by the reaction of an aldehyde with an epoxide in the presence of a base.
科学研究应用
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease. This compound has also been studied for its potential use as a neurotransmitter precursor in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMQWNMZCAZCI-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)
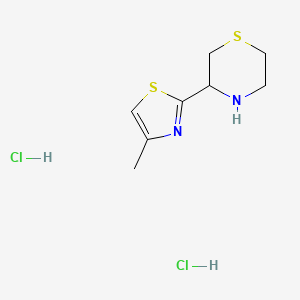
![7-(4-fluorophenyl)-3-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485959.png)
![N-(4-chlorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2485960.png)
![3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2485962.png)
![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide](/img/structure/B2485964.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)
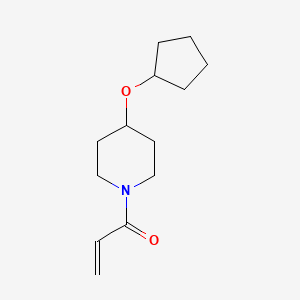
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)
![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)
